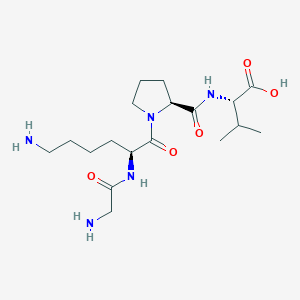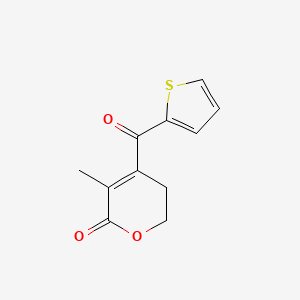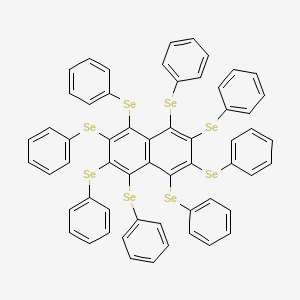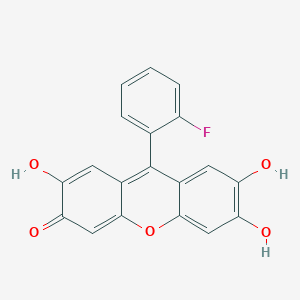
(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine is an organic compound characterized by its unique structure, which includes a phenyl group and a phenylethenyl group attached to a prop-2-en-1-imine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine typically involves the reaction of benzaldehyde with aniline in the presence of a base to form the corresponding imine. This imine is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the phenylethenyl group. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux
Catalysts: Triphenylphosphine and a strong base such as sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-amine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-amine
- (1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-oxide
Uniqueness
(1E)-3-Phenyl-N-(2-phenylethenyl)prop-2-en-1-imine is unique due to its specific imine functionality, which imparts distinct reactivity and potential applications compared to its amine and oxide analogs. The presence of both phenyl and phenylethenyl groups also contributes to its unique chemical and physical properties.
Propriétés
Numéro CAS |
670223-65-1 |
|---|---|
Formule moléculaire |
C17H15N |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
3-phenyl-N-(2-phenylethenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C17H15N/c1-3-8-16(9-4-1)12-7-14-18-15-13-17-10-5-2-6-11-17/h1-15H |
Clé InChI |
RAQPJPPQNJVQAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)









